molecular formula C25H27N3O2S B2365509 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 898452-74-9

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Cat. No. B2365509
CAS RN: 898452-74-9
M. Wt: 433.57
InChI Key: XGZSMWKCUSZKPX-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
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Scientific Research Applications

1. Role in Orexin Receptor Antagonism

The compound is relevant in the study of orexin receptors, which are critical in sleep-wake modulation. Research has explored the impact of orexin receptor antagonists on sleep patterns. For instance, Dugovic et al. (2009) investigated how blocking orexin-1 receptors affects sleep, especially in relation to orexin-2 receptor antagonism (Dugovic et al., 2009).

2. Dopamine Agonist Properties

Compounds with structural similarity to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide have been studied for their dopamine agonist properties. Jacob et al. (1981) synthesized a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines to examine their dopamine-like abilities (Jacob et al., 1981).

3. Anticancer Potential

The compound and its derivatives have shown potential in anticancer research. Fang et al. (2016) designed and synthesized novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, showing promising antitumor activities (Fang et al., 2016).

4. Psychotropic and Antimicrobial Activities

The derivatives of the compound have been evaluated for psychotropic, anti-inflammatory, and antimicrobial activities. Zablotskaya et al. (2013) synthesized a series of derivatives and found them to possess notable sedative action, high anti-inflammatory activity, and selective cytotoxic effects (Zablotskaya et al., 2013).

5. Urease Inhibition Studies

The compound's analogues have been explored for urease inhibition, which is significant in the development of therapeutic agents. Ali et al. (2021) synthesized N-aryl-3,4-dihydroisoquinoline carbothioamide analogues and found them to be active and potent urease inhibitors (Ali et al., 2021).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(4-ethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-2-18-9-11-21(12-10-18)27-25(30)24(29)26-16-22(23-8-5-15-31-23)28-14-13-19-6-3-4-7-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZSMWKCUSZKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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